2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Description
The compound 2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one class, characterized by a bicyclic framework with a pyrazole fused to a dihydropyrazinone ring. The trifluoromethyl (-CF₃) group at the 2-position of the phenyl substituent confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability. This scaffold has been explored for diverse therapeutic applications, including oncology and neurology, due to its adaptability in structure-activity relationships (SAR) .
Properties
Molecular Formula |
C13H10F3N3O |
|---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)9-4-2-1-3-8(9)10-7-11-12(20)17-5-6-19(11)18-10/h1-4,7H,5-6H2,(H,17,20) |
InChI Key |
KGVSCFMPYYUAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3C(F)(F)F)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one
The pyrazolone core is synthesized via cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate in ethanol catalyzed by sulfuric acid:
Conditions : Ethanol, H₂SO₄, reflux, 6 h.
Yield : 85%.
Characterization :
Diazotization and Arylhydrazone Formation
Synthesis of 2-(Trifluoromethyl)phenylhydrazine Hydrochloride
Adapting the patent methodology, p-trifluoromethylaniline undergoes diazotization followed by sodium sulfite reduction:
Diazotization :
Conditions :
Reduction :
Conditions :
Coupling with Pyrazolone to Form Arylhydrazone
The arylhydrazine reacts with 5-trifluoromethylpyrazolone under acidic conditions to form the hydrazone intermediate:
Conditions : Ethanol, NaOAc, 0–5°C, 3 h.
Yield : 80%.
Characterization :
Reductive Cyclization to Pyrazolo-Pyrazinone
NH₄I/Na₂S₂O₄-Mediated Cyclization
Inspired by pyridine synthesis, the hydrazone undergoes reductive cyclization with hexafluoroacetylacetone:
Reaction Setup :
-
Reagents : NH₄I, Na₂S₂O₄, molecular sieves 4Å.
-
Solvent : Anhydrous toluene.
Mechanism :
-
N−O bond cleavage of intermediates by NH₄I/Na₂S₂O₄.
-
Cyclization via enolate formation.
Optimization of Cyclization Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes rate |
| NH₄I Equiv | 1.0 | Prevents over-reduction |
| Solvent | Toluene | Enhances solubility |
| Reaction Time | 3 h | Completes cyclization |
Final Functionalization and Purification
Deacetylation (if applicable)
Protected intermediates (e.g., acetylated sugars in) are deacetylated using triethylamine/MeOH:
Conditions : RT, 12 h.
Yield : >90%.
Chromatographic Purification
Spectral Characterization and Validation
¹H NMR Analysis
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
The compound 2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, also known as C13H10F3N3O, has a molecular weight of 281.23 g/mol and CAS number 1956334-74-9 . This compound is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . Research indicates potential applications in medicinal chemistry, particularly as allosteric modulators and anticancer agents .
Pharmaceutical Applications
- Allosteric Modulators: 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, including the title compound, have been investigated as negative allosteric modulators (NAMs) .
Anticancer Research
- CDK Inhibitors: Pyrazole compounds, including pyrazolo-pyrimidines and pyrazolo-pyridines, exhibit anticancer effects . They can inhibit cyclin-dependent kinases (CDKs) like CDK2, which are crucial in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
- Specific Examples:
- Pyrazolo-pyrimidine analogs have shown antitumor activity, with some derivatives demonstrating potent inhibitory activity against CDK2/cyclin E and antiproliferative effects against MCF-7 and K-562 cancer lines .
- Pyrazolo-pyridine derivatives have demonstrated anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines, inducing cell cycle arrest and apoptosis .
- Pyridazine derivatives have shown potent anti-proliferative effects against T-47D and MDA-MB-231 cell lines by targeting the CDK2 enzyme .
Structural Information
- 2D and 3D Structures: The compound's structure and conformer information are available, which is essential for understanding its interactions at the molecular level .
List of derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)one :
- (7S)-5-[3-chloro-4-(trifhioromethyl)phenyl]-7-methyl-3-(3-methylisoxazol-5-yl)-6,7dihydropyrazolo [ 1,5-a]pyr az in-4-one
- (7S)-3-[3-(6-amino-3-pyridyl)isoxazol-5-yl]-7-methyl-5-[4-(trifluoromethyl)phenyl]6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-3-(3-aminoisoxazol-5-yl)-7-methyl-5-[4-(trifluoromethyl)phenyl]-6,7dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-7-methyl-3-[3-(3-pyridyl)isoxazol-5-yl]-5-[4-(trifluoromethyl)phenyl]-6,7dihydropyr azolof l,5-a]pyr az in-4-one
- (7S)-7-methyl-3-(3-phenylisoxazol-5-yl)-5-[4-(trifluoromethyl)phenyl]-6,7dihydropyrazolo [ 1,5-a]pyrazin-4-one
- (7S)-3-[3-(6-amino-3-pyridyl)isoxazol-5-yl]-5-[3-chloro-4-(trifluoromethyl)phenyl]-7methyl-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-7-methyl-3-[3-(2-pyridyl)isoxazol-5-yl]-5-[4-(trifluoromethyl)phenyl]-6,7dihydropyrazolo [ 1,5-a]pyrazin-4-one
- (7S)-5-[3-chloro-4-(trifluoromethyl)phenyl]-7-methyl-3-[3-(2-pyridyl)isoxazol-5-yl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-5-[3-chloro-4-(trifluoromethyl)phenyl]-7-methyl-3-[3-(3-pyridyl)isoxazol-5-yl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-3-[3-(5-fluoro-3-pyridyl)isoxazol-5-yl]-7-methyl-5-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-7-methyl-5-[3-methyl-4-(trifluoromethyl)phenyl]-3-(3-pyrazin-2-ylisoxazo 1-5-yl)-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-7-methyl-5-[3-methyl-4-(trifluoromethyl)phenyl]-3-[3-(3-pyridyl)isoxazo 1-5-yl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-5-[3-chloro-4-(trifluoromethyl)phenyl]-7-methyl-3-[3-(4-methyl-3pyridyl)isoxazol-5-yl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
- (7S)-3-[3-(5-fluoro-3-pyridyl)isoxazol-5-yl]-7-methyl-5-[3-methyl-4(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazolo[1,5-A]pyrazinone core can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anticancer Activity
- Compound 3o (2-(4-Chlorophenyl) analog) : Exhibited potent inhibitory effects on A549 lung cancer cells (IC₅₀ = 1.2 µM), attributed to autophagy modulation. The 4-chlorophenyl group enhances activity compared to unsubstituted analogs .
- Compound 28 : Features a 4-(methylsulfonyl)benzyl group and demonstrated synthetic feasibility (46% yield), suggesting substituents like sulfonyl groups improve pharmacokinetic properties .
Table 1: Anticancer Activity of Selected Analogs
Neurological Target Modulation
- However, they are unlikely prodrugs for vinyl sulfones due to poor equilibrium with acyclic forms .
- mGluR5 Positive Allosteric Modulators (PAMs) : Acyl derivatives (e.g., VU0462807 ) demonstrated efficacy in rodent models, highlighting the scaffold’s versatility. The trifluoromethyl group’s electron-withdrawing nature may reduce off-target effects compared to acyl groups .
Table 2: Neurological Activity of Selected Analogs
| Compound | Target Receptor | Key Property | Reference |
|---|---|---|---|
| 2-(2-Ethoxyphenyl) derivative | mGluR2 NAM | Metabolic stability, non-prodrug | |
| VU0462807 | mGluR5 PAM | Solubility, efficacy in AHL model |
Structural and Physicochemical Comparisons
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Enhance binding affinity and metabolic stability. The -CF₃ group increases lipophilicity (logP ~3.5) compared to -Cl (logP ~2.8) .
- Phenyl vs. Heteroaryl Substituents : Pyridinylmethyl groups (e.g., in compound 34 ) improve solubility but may reduce blood-brain barrier penetration compared to phenyl analogs .
Biological Activity
The compound 2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one (CAS: 1196153-16-8) is a derivative of the pyrazolo[1,5-a]pyrazine family, which has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties and its role as a modulator of metabotropic glutamate receptors.
- Chemical Formula : C7H6F3N3O
- Molecular Weight : 205.14 g/mol
- Purity : 95%
- IUPAC Name : 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives. The compound has been evaluated against several cancer cell lines, revealing promising cytotoxic effects.
- In vitro Studies :
- The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) with GI50 values reported at 3.79 µM, 12.50 µM, and 42.30 µM respectively .
- In a comparative study, related pyrazole compounds exhibited IC50 values ranging from 1.1 µM to 3.3 µM against HCT-116 and MCF-7 cell lines, indicating strong anticancer activity .
| Compound | Cell Line | GI50/IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
| Compound D | HCT-116 | 1.1 |
| Compound E | MCF-7 | 3.3 |
- Mechanism of Action :
Anti-inflammatory Activity
In addition to its anticancer properties, some derivatives of the pyrazolo family have shown significant anti-inflammatory effects. For instance, compounds with trifluoromethyl groups have been reported to exhibit anti-inflammatory activity comparable to known NSAIDs like indomethacin .
Case Studies
Several research efforts have focused on the synthesis and evaluation of pyrazolo derivatives:
- Study by Bouabdallah et al. : This study screened various pyrazole derivatives for their cytotoxic potential against Hep-2 and P815 cancer cell lines, revealing significant activity with IC50 values as low as 3.25 mg/mL .
- Research by Wei et al. : Identified ethyl derivatives of pyrazoles that showed potent inhibition against A549 lung cancer cells with IC50 values around 26 µM .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2-(2-(trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, and how are intermediates monitored?
- Answer : A typical synthesis involves cyclocondensation of substituted pyrazole precursors with trifluoromethylphenyl derivatives under basic conditions (e.g., sodium carbonate in 1,4-dioxane/water mixtures). Reaction progress is monitored via LCMS (liquid chromatography-mass spectrometry) for intermediate identification and TLC (thin-layer chromatography) for real-time tracking. Purification often employs column chromatography (e.g., 0–100% EtOAc/hexanes gradient) to isolate the final product, achieving yields ~60–70% .
Q. How is the crystal structure of this compound analyzed, and what conformational features are significant?
- Answer : Single-crystal X-ray diffraction reveals a screw-boat conformation in the six-membered dihydropyrazine ring, with deviations of up to 0.68 Å from planarity. Key dihedral angles (e.g., 16.05° between pyrazole and benzene rings) and intermolecular interactions (C–H⋯O and C–H⋯π) stabilize the crystal lattice. Hydrogen atoms are refined using a mix of independent and constrained models .
Q. What biological targets are associated with dihydropyrazolo-pyrazinone derivatives, and how is activity assessed?
- Answer : This scaffold shows affinity for metabotropic glutamate receptors (mGluR5) as positive allosteric modulators (PAMs) and translocator protein (TSPO) ligands. Activity is tested via radioligand binding assays (e.g., competitive displacement with [³H]-labeled probes) and functional assays (e.g., calcium mobilization in HEK293 cells expressing mGluR5) .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis of this compound?
- Answer : Yield optimization involves:
- Catalyst screening : Pd(dba)₂/CPhos systems improve coupling efficiency in Negishi reactions (e.g., 21% yield achieved in automated synthesis) .
- Solvent selection : Polar aprotic solvents (e.g., THF/water mixtures) enhance solubility of intermediates.
- Temperature control : Stirring at 25°C for 12–24 hours minimizes side reactions .
Q. What advanced spectroscopic methods resolve structural ambiguities in substituted dihydropyrazolo-pyrazinones?
- Answer :
- 2D NMR (¹H-¹³C HSQC/HMBC): Assigns proton-carbon correlations, distinguishing regioisomers.
- X-ray crystallography : Validates stereochemistry and non-covalent interactions (e.g., C–H⋯O distances of 2.3–2.5 Å) .
- DFT calculations : Predict electronic effects of the trifluoromethyl group on ring conformation .
Q. How do structural modifications influence binding to mGluR5 vs. mGluR2 receptors?
- Answer : SAR studies show:
- Substituent position : The trifluoromethylphenyl group at position 2 enhances mGluR5 PAM activity, while bulky groups at position 7 favor mGluR2 negative allosteric modulation (e.g., patents WO2016/016380) .
- Ring saturation : Dihydro-pyrazinone moieties improve metabolic stability compared to fully aromatic analogs .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Answer :
- Lyophilization : Stabilizes hygroscopic samples.
- Inert atmosphere storage : Reduces oxidation (argon/vacuum-sealed vials).
- HPLC-MS stability assays : Monitor degradation products (e.g., hydrolysis of the dihydropyrazine ring) .
Q. How can computational modeling predict binding modes to TSPO or mGlu receptors?
- Answer :
- Molecular docking (AutoDock Vina): Simulates ligand-receptor interactions using crystal structures (e.g., PDB 7IK for mGluR5).
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- Free energy calculations (MM/PBSA) : Quantify binding affinities for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
